molecular formula C16H12O6 B192594 Rhamnocitrin CAS No. 569-92-6

Rhamnocitrin

Cat. No. B192594
CAS RN: 569-92-6
M. Wt: 300.26 g/mol
InChI Key: MQSZRBPYXNEFHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Rhamnocitrin can be isolated from medicinal plants . A study describes the simultaneous determination of formononetin, calycosin, and rhamnocitrin in rat plasma based on ultra-high performance liquid chromatography with tandem mass spectrometry .


Physical And Chemical Properties Analysis

Rhamnocitrin is a flavonoid with the chemical formula C16H12O6 . More detailed information about the physical and chemical properties of Rhamnocitrin is not available in the search results.

Scientific Research Applications

  • Patel (2022) highlighted the wide range of biological activities of rhamnocitrin, including anti-atherogenic, antioxidant, anti-cancer, anti-bacterial, anti-inflammatory, and neuroprotective potential. The study also noted its effect on adipocyte differentiation and emphasized its importance in medicinal applications [Patel, 2022].

  • Cai and Xu (2022) investigated the therapeutic effects of rhamnocitrin on oxaliplatin-induced neuropathic pain, revealing its involvement in key genes and signaling pathways, and demonstrating its potential in pain management [Cai & Xu, 2022].

  • Walter and Séquin (1990) isolated rhamnocitrin from Boscia salicifolia leaves, contributing to the understanding of its natural occurrence and potential for extraction [Walter & Séquin, 1990].

  • N’goka et al. (2020) detailed a method for isolating rhamnocitrin sulfate from Tetracera alnifolia, emphasizing its analytical aspects and potential applications [N’goka et al., 2020].

  • Martini, Katerere, and Eloff (2004) reported the antimicrobial and antioxidant activities of rhamnocitrin, suggesting its role in infectious disease management and its potential as an antioxidant agent [Martini, Katerere, & Eloff, 2004].

  • Zhou et al. (2021) demonstrated that rhamnocitrin ameliorated ovarian fibrosis in polycystic ovary syndrome (PCOS) rats, suggesting its therapeutic potential in managing PCOS [Zhou et al., 2021].

  • Tu et al. (2007) studied the antiatherogenic effects of rhamnocitrin, showing its role in preventing atherosclerosis through various mechanisms [Tu et al., 2007].

  • Min-juan (2012) developed a method for preparing high-purity rhamnocitrin reference substances from Oxytropis falcata, aiding in the quality control of traditional Chinese medicine [Min-juan, 2012].

  • Bhouri et al. (2011) investigated the ability of rhamnocitrin derivatives to induce apoptosis in human lymphoblastoid cells, shedding light on its potential in cancer therapy [Bhouri et al., 2011].

Safety And Hazards

Rhamnocitrin is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-10-6-11(18)13-12(7-10)22-16(15(20)14(13)19)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSZRBPYXNEFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942365
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhamnocitrin

CAS RN

569-92-6, 20243-59-8
Record name Rhamnocitrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhamnocitrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHAMNOCITRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ59ZB4HBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
YC Tu, TW Lian, JH Yen, ZT Chen… - Journal of agricultural …, 2007 - ACS Publications
… rhamnocitrin on prevention of atherosclerosis. Chemical analyses demonstrated that kaempferol and rhamnocitrin … was inhibited by kaempferol and rhamnocitrin, with similar potency, as …
Number of citations: 102 pubs.acs.org
SC Baek, MH Park, HW Ryu, JP Lee, MG Kang… - Bioorganic …, 2019 - Elsevier
… To prepare the docking simulation, the 2D structure of rhamnocitrin (CID: 5320946) was … Then, we checked possible hydrogen bonding interactions between rhamnocitrin and …
Number of citations: 50 www.sciencedirect.com
DK Patel - Drug Metabolism and Bioanalysis Letters Formerly …, 2022 - ingentaconnect.com
… Scientific data on rhamnocitrin have been collected from electronic databases such as … activities of rhamnocitrin. Pharmacological scientific data of rhamnocitrin have been collected and …
Number of citations: 3 www.ingentaconnect.com
W Bhouri, I Bouhlel, J Boubaker, S Kilani… - Cell …, 2011 - Wiley Online Library
Objective: Kaempferol 3‐O‐β‐isorhamninoside (K3O‐ir) and rhamnocitrin 3‐O‐β‐isorhamninoside (R3O‐ir) from Rhamnus alaternus L leaves are investigated for their ability to induce …
Number of citations: 21 onlinelibrary.wiley.com
JT Hong, JH Yen, L Wang, YH Lo, ZT Chen… - Toxicology and applied …, 2009 - Elsevier
Oxidative stress has been considered as a major cause of cellular injuries in a variety of clinical abnormalities, especially neural diseases. Our aim of research is to investigate the …
Number of citations: 91 www.sciencedirect.com
YY Zhou, CH He, H Lan, ZW Dong… - Annals of Translational …, 2022 - ncbi.nlm.nih.gov
Background Polycystic ovary syndrome (PCOS) is the most common cause of anovulatory infertility in women. Rhamnocitrin (Rha) has anti-inflammatory and antioxidant actions. The …
Number of citations: 4 www.ncbi.nlm.nih.gov
W Bhouri, MB Sghaier, S Kilani, I Bouhlel… - Food and Chemical …, 2011 - Elsevier
The antioxidant activity of kaempferol 3-O-β-isorhamninoside (K3O-ir) and rhamnocitrin 3-O-β-isorhamninoside (R3O-ir), isolated from the leaves of Rhamnus alaternus L., was …
Number of citations: 59 www.sciencedirect.com
J Wang, Y Liu, N Kelsang, K Zeng, H Liang… - Phytochemistry …, 2017 - Elsevier
Repeated chromatography of the n-BuOH soluble fraction from ethanol extract of the aerial part of Oxytropis chiliophylla led to the isolation of six new rhamnocitrin glycosides, named …
Number of citations: 3 www.sciencedirect.com
T Lin, W Luo, Z Li, L Zhang, X Zheng, L Mai, W Yang… - Phytomedicine, 2020 - Elsevier
… In the present study, rhamnocitrin (RH), a flavonoid enriched in Nervilia fordii, was extracted and isolated. The effect of RH on endothelial activation and its underlying mechanisms were …
Number of citations: 18 www.sciencedirect.com
S Saleem, MA Shaharyar, MJ Khusroo… - Molecular and cellular …, 2013 - Springer
The hepatoprotective activity of flavonoid rhamnocitrin 4′-β-d-galactopyranoside (RGP) obtained from leaves of Astragalus hamosus L. against N-diethylnitrosamine (DENA)-induced …
Number of citations: 38 link.springer.com

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